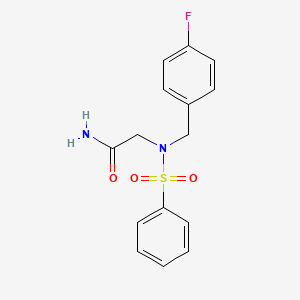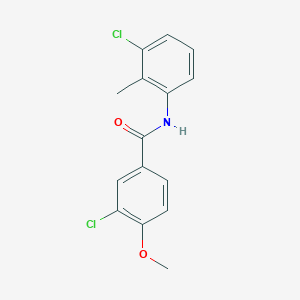![molecular formula C18H19FN2O2 B5883242 1-(4-fluorophenyl)-4-[3-(5-methyl-2-furyl)acryloyl]piperazine](/img/structure/B5883242.png)
1-(4-fluorophenyl)-4-[3-(5-methyl-2-furyl)acryloyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-4-[3-(5-methyl-2-furyl)acryloyl]piperazine is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a piperazine derivative that possesses a unique chemical structure and exhibits a range of biological activities.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-[3-(5-methyl-2-furyl)acryloyl]piperazine is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This may contribute to its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have demonstrated that 1-(4-fluorophenyl)-4-[3-(5-methyl-2-furyl)acryloyl]piperazine exhibits a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to possess antipsychotic activity, potentially through its interaction with dopamine receptors in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-fluorophenyl)-4-[3-(5-methyl-2-furyl)acryloyl]piperazine in lab experiments include its unique chemical structure, which may provide insights into the development of novel therapeutic agents. Additionally, the compound has exhibited a range of biological activities, making it a promising candidate for further investigation. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the investigation of 1-(4-fluorophenyl)-4-[3-(5-methyl-2-furyl)acryloyl]piperazine. One potential direction is to explore its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies could be conducted to investigate its potential as an antimicrobial agent. Finally, the compound could be modified to improve its efficacy and reduce its toxicity, potentially leading to the development of novel therapeutic agents.
Synthesis Methods
The synthesis of 1-(4-fluorophenyl)-4-[3-(5-methyl-2-furyl)acryloyl]piperazine involves the condensation of 4-fluorobenzaldehyde with 5-methyl-2-furfural in the presence of acetic anhydride and sodium acetate to form 4-(5-methyl-2-furyl)-3-buten-2-one. The resultant product is then reacted with piperazine in ethanol to yield the final product. This method has been optimized to produce high yields of pure compound.
Scientific Research Applications
1-(4-fluorophenyl)-4-[3-(5-methyl-2-furyl)acryloyl]piperazine has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer, antipsychotic, and antimicrobial activities. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(E)-1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(5-methylfuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c1-14-2-7-17(23-14)8-9-18(22)21-12-10-20(11-13-21)16-5-3-15(19)4-6-16/h2-9H,10-13H2,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSSWRAPLFWORH-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-4-[3-(5-methyl-2-furyl)acryloyl]piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-dimethylbenzo-1,4-quinone 1-[O-(4-methoxybenzoyl)oxime]](/img/structure/B5883166.png)

![2-(2-methylphenyl)-5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B5883177.png)

![1-[(5-bromo-2-ethoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5883184.png)
![3-[(2,4-dimethylphenyl)thio]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5883202.png)
![ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5883206.png)

![3-(3-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5883215.png)
![N-[4-(benzyloxy)phenyl]-2-bromobenzamide](/img/structure/B5883222.png)



